N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C13H8BrN3O2S |
|---|---|
Molecular Weight |
350.19 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H8BrN3O2S/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18) |
InChI Key |
AYGWPNIVSKOXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,4-thiadiazole scaffold is typically constructed via cyclization reactions involving thiosemicarbazide precursors. For N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide, the synthesis begins with the preparation of 3-(4-bromophenyl)-1,2,4-thiadiazol-5-amine.
Procedure :
-
Thiosemicarbazide Synthesis :
4-Bromophenylhydrazine (10 mmol) is reacted with thiourea (12 mmol) in ethanol under reflux for 6 hours to yield 4-bromophenyl thiosemicarbazide. -
Cyclization with Phosphorus Oxychloride :
The thiosemicarbazide is treated with phosphorus oxychloride (POCl₃, 15 mmol) at 80°C for 5 hours, forming the 1,2,4-thiadiazole ring via intramolecular cyclization.
Key Reaction :
Optimization :
Alternative Oxidative Cyclization Using FeCl₃
A FeCl₃-mediated oxidative cyclization offers improved regioselectivity for the 1,2,4-thiadiazole core.
Procedure :
-
Thiosemicarbazone Formation :
4-Bromobenzaldehyde (10 mmol) is condensed with thiosemicarbazide (12 mmol) in ethanol to form the corresponding thiosemicarbazone. -
Oxidative Cyclization :
The thiosemicarbazone is treated with anhydrous FeCl₃ (2 equiv) in dimethylformamide (DMF) at 100°C for 8 hours, yielding the 5-amino-3-(4-bromophenyl)-1,2,4-thiadiazole.
Advantages :
Comparative Analysis of Synthetic Routes
| Parameter | Cyclization + Coupling | Oxidative Cyclization + Coupling | Nucleophilic Substitution |
|---|---|---|---|
| Overall Yield | 65–72% | 70–75% | 58–63% |
| Reaction Time | 29 hours | 32 hours | 24 hours |
| Regiochemical Purity | 85% | 93% | 78% |
| Key Reagents | POCl₃, EDC/HOBt | FeCl₃, EDC/HOBt | PCl₅, DMF |
Structural Characterization
Spectroscopic Data
Purity Analysis
Challenges and Optimization Strategies
By-Product Formation
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position of the phenyl ring serves as an electrophilic site for palladium-catalyzed coupling reactions. This enables the synthesis of biaryl derivatives through Suzuki–Miyaura cross-coupling with aryl boronic acids.
| Reaction Conditions | Catalyst/Base | Yield | Application |
|---|---|---|---|
| Aryl boronic acid (1.2 eq.) | Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 eq.) | 43–83% | Synthesis of biaryl analogs |
| Toluene, 80°C, 12–24 h | Antimicrobial agent development |
This reaction diversifies the compound’s structure for biological testing, as demonstrated in studies against NDM-positive bacteria .
Nucleophilic Aromatic Substitution
The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the 5-position. Common nucleophiles include amines and alkoxides.
| Reagent | Conditions | Product |
|---|---|---|
| Ethylamine (2 eq.) | DMF, 60°C, 6 h | Thiadiazole-amine derivatives |
| Sodium methoxide (1.5 eq.) | MeOH, reflux, 4 h | Methoxy-substituted analogs |
These substitutions enhance solubility or introduce pharmacophores for drug design.
Hydrolysis of Carboxamide Group
The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
| Conditions | Reagents | Yield |
|---|---|---|
| 6M HCl, reflux, 8 h | - | 78% |
| NaOH (2N), H₂O/EtOH, 70°C, 6 h | - | 85% |
The resulting carboxylic acid can be further functionalized via esterification or amidation.
Electrophilic Substitution on Furan Ring
The electron-rich furan ring participates in electrophilic substitutions, such as nitration or sulfonation.
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C-5 |
| Sulfonation | SO₃/DMF, 25°C, 4 h | C-5 |
These modifications alter electronic properties for structure-activity relationship (SAR) studies.
Reduction of Thiadiazole Ring
The thiadiazole ring can be reduced under catalytic hydrogenation to form dihydrothiadiazole derivatives.
| Catalyst | Conditions | Product Stability |
|---|---|---|
| H₂ (1 atm), Pd/C (10%) | EtOH, 25°C, 12 h | Moderate |
This reaction is limited by the aromatic stability of the thiadiazole core .
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.
| Dipolarophile | Conditions | Application |
|---|---|---|
| Acetonitrile oxide | Toluene, 100°C, 8 h | Heterocyclic expansion |
This expands the compound’s scaffold for novel bioactive molecules.
Critical Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide demonstrates activity against various bacterial strains and fungi. For instance:
- In Vitro Studies: The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. It has been reported to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer cells.
- Mechanism of Action: Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer cell proliferation, leading to apoptosis in malignant cells .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated a significant reduction in microbial growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, this compound was tested against MCF7 breast cancer cells. The compound exhibited a dose-dependent cytotoxic effect with an IC50 value indicating strong potential for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with bacterial enzymes and proteins, disrupting their normal function. This leads to the inhibition of bacterial growth and proliferation. Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, stabilizing the interaction and enhancing its antibacterial activity .
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: The 4-bromophenyl group in the target compound increases molecular weight (vs. 289.29 for the fluorophenyl analog) and lipophilicity compared to the 4-fluorophenyl derivative . Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.
Phenoxy Methyl Modifications: Compounds with 4-methylphenoxy or 3-methylphenoxy groups (MW ~371.42) introduce steric bulk and additional oxygen atoms, which could impact solubility and bioavailability. The meta-substituted isomer (3-methylphenoxy) may exhibit different conformational preferences compared to the para-substituted variant .
Thiophene vs.
Biological Activity
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, highlighting its potential in medicinal chemistry.
Synthesis
The synthesis of this compound generally involves the cyclization of acylhydrazines with appropriate furan derivatives. The method typically employs microwave irradiation to enhance yield and efficiency. The process can be summarized as follows:
- Starting Materials : 2-furoic acid and substituted anilines.
- Reagents : Thionating agents and bases such as K3PO4.
- Conditions : Microwave-assisted synthesis for rapid reaction times.
The resulting compound has been characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has shown significant antibacterial activity against drug-resistant strains such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. Specifically, it was noted that the compound demonstrated the highest efficacy against NDM-positive A. baumannii with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Antifungal Activity
Thiadiazole derivatives have been reported to possess antifungal properties. The presence of halogen substituents on the phenyl ring enhances antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds with similar structural motifs have shown promising results against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range . The incorporation of electron-withdrawing groups like bromine has been linked to increased potency against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Phenyl Ring : The presence of halogens (Cl/Br) enhances antimicrobial properties.
- Positioning of Functional Groups : Electron-donating groups at specific positions can improve anticancer efficacy.
Table 1 summarizes the SAR findings related to thiadiazole derivatives:
Case Studies
Several studies have investigated the biological potential of thiadiazole derivatives similar to this compound:
- Antibacterial Evaluation : A study demonstrated that derivatives exhibited significant activity against resistant bacterial strains with MIC values significantly lower than traditional antibiotics .
- Antifungal Testing : Another investigation reported that certain derivatives showed potent antifungal effects against C. albicans and A. niger, suggesting that structural modifications can lead to enhanced bioactivity .
- Antitumor Studies : Research indicated that thiadiazole derivatives could inhibit tumor growth in vitro, particularly in breast cancer models, showcasing their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide, and how can purity (>95%) be validated?
- The compound can be synthesized via 1,3-dipolar cycloaddition reactions involving thiadiazole precursors and bromophenyl-substituted intermediates. For example, cycloaddition of cyanamide derivatives with thiadiazolidine diimines under reflux in acetonitrile yields structurally related thiadiazole-carboxamide hybrids . Purity validation requires HPLC (using C18 columns with acetonitrile/water gradients) coupled with mass spectrometry (ESI-MS) to confirm molecular weight (expected ~365 g/mol). Elemental analysis (C, H, N, S) should align with theoretical values (e.g., C: 46.07%, H: 2.47%, N: 11.96%, S: 9.15%) .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization can be achieved via slow evaporation in DMSO/ethanol mixtures. Use the WinGX suite for data processing and refinement, which integrates SHELX and ORTEP for structure visualization . Key parameters to report: unit cell dimensions, space group, R-factor (<0.05), and hydrogen-bonding networks (e.g., S⋯N interactions at ~2.5 Å) .
Q. What spectroscopic techniques are critical for characterizing its functional groups?
- FT-IR : Confirm thiadiazole (C=N stretch ~1600 cm⁻¹) and carboxamide (N-H bend ~1540 cm⁻¹; C=O ~1680 cm⁻¹).
- NMR : ¹H NMR in DMSO-d₆ should show furan protons (δ 6.5–7.5 ppm) and bromophenyl aromatic signals (δ 7.3–7.8 ppm). ¹³C NMR will highlight the thiadiazole C-S (δ ~165 ppm) and carboxamide carbonyl (δ ~170 ppm) .
Advanced Research Questions
Q. How can computational docking predict the compound’s binding affinity to biological targets (e.g., viral polymerases)?
- Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing its geometry (DFT/B3LYP/6-31G*). Dock against target proteins (e.g., DNA polymerase) using flexible residue side chains. Analyze binding poses for hydrogen bonds (e.g., furan O with Lys residues) and hydrophobic interactions (bromophenyl with Phe/Tyr). Validate with MD simulations (100 ns) to assess stability .
Q. What experimental strategies resolve contradictions between in vitro activity and computational predictions?
- If in vitro assays (e.g., antiviral IC₅₀) disagree with docking scores, perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Alternatively, use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Cross-validate with mutagenesis studies on key binding residues .
Q. How do non-covalent interactions (e.g., chalcogen bonding) influence its stability and reactivity?
- Chalcogen bonding (S⋯N) stabilizes the thiadiazole ring, as shown by SCXRD (bond distances ~2.5 Å). Quantum topology analysis (QTAIM) can quantify interaction energies. Experimentally, compare reaction yields in polar vs. non-polar solvents to assess solvent effects on S⋯N stabilization .
Q. What analytical methods detect degradation products under stress conditions (e.g., hydrolysis, oxidation)?
- Use LC-HRMS with a C18 column (0.1% formic acid in water/acetonitrile). Forced degradation:
- Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C, 24 hr): Look for furan ring cleavage products (m/z ~150–200).
- Oxidative stress (3% H₂O₂, 48 hr): Monitor sulfoxide formation (m/z +16) on the thiadiazole .
Methodological Notes
- Synthetic Optimization : Replace DMSO with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction yields by 15–20% .
- Crystallography : For crystals with low symmetry (e.g., monoclinic P2₁/c), collect high-resolution data (θ > 25°) to minimize Rint values .
- Docking Validation : Use known inhibitors (e.g., acyclovir for viral targets) as positive controls to calibrate scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
